molecular formula C18H24O3 B1683869 Estriol CAS No. 50-27-1

Estriol

Cat. No. B1683869
CAS RN: 50-27-1
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-ZXXIGWHRSA-N
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Description

Synthesis Analysis

Estriol synthesis involves several variables, including intracellular signaling pathways, transcription factors, hormones regulation, and local factors . Your developing baby’s adrenal glands make a hormone called dehydroepiandrosterone sulfate (DHEAS). The baby’s liver changes this hormone into another chemical called 16a-hydroxy-DHEAS. This chemical travels to the placenta, where it changes into estriol . A facile six-step synthesis of ent-17β-estradiol from readily accessible precursors has also been described .


Molecular Structure Analysis

Estriol is a 3-hydroxy steroid that is estra-1,3,5 (10)-trien-3-ol substituted by additional hydroxy groups at positions 16 and 17 (16alpha,17beta-stereoisomer) . It has a role as an estrogen, a human metabolite, a human xenobiotic metabolite, and a mouse metabolite . It is a 3-hydroxy steroid, a 16alpha-hydroxy steroid, and a 17beta-hydroxy steroid .


Chemical Reactions Analysis

Estriol has been used in the development of a simple, inexpensive, and green electrochemical sensor for sensitive estriol hormone (ETL) detection . The sensor was developed using a bare carbon nanotube paste electrode (BCNTPE) and electrochemically polymerized L-arginine (ARN)-modified carbon nanotube paste electrode (MCNTPE) .


Physical And Chemical Properties Analysis

Estriol is odorless and tasteless . It is insoluble in water, soluble in pyridine, soluble in ethanol, ether, acetone, chloroform, dioxane, and vegetable oil . Its molecular formula is C18H24O3 and its molecular weight is 288.4 g/mol .

Scientific Research Applications

Autoimmune Diseases

  • Neurological Applications : Estriol has shown potential in treating autoimmune demyelinating diseases like experimental autoimmune encephalomyelitis (EAE), which serves as a model for studying immune responses in multiple sclerosis (MS). Estriol treatment in mice reduced the severity of EAE significantly, suggesting its use in treating MS and other Th1-mediated autoimmune diseases (Kim, Liva, Dalal, Verity, & Voskuhl, 1999).

Reproductive Biology

  • Influence on Sex Differentiation : Research involving the medaka fish (Oryzias latipes) demonstrated estriol's ability to influence sex differentiation, indicating its role in developmental biology (Yamamoto, 1965).

Diagnostic and Therapeutic Tool

  • Clinical Applications : Estriol serves as a biomarker for disease screening and placental function. Its role as a diagnostic and therapeutic tool is being explored for various conditions (Falah, Torday, Quinney, & Haas, 2015).

Cellular and Molecular Studies

  • Uterine Growth Response : Estriol's interaction with estrogenic hormones and its impact on DNA synthesis in the rat uterus have been studied, contributing to our understanding of estrogenic activity at a molecular level (Harris & Gorski, 1978).

Role in Labor

  • Pregnancy and Labor : Estriol's increase prior to spontaneous labor in humans suggests its potential role as a biomarker for labor, including preterm labor (Goodwin, 1999).

Endometrial and Vaginal Health

  • Receptor Gene Expression : Studies on postmenopausal women treated with estriol have contributed to understanding its effects on estrogen and progesterone receptor gene expression in the endometrium and vagina (Bryś et al., 2009).

Estrogenic Potential

  • Estrogenic Effects : The estrogenic effect of estriol has been investigated through studies on vaginal cytology, cervical mucus, and endometrial stimulation, enhancing our understanding of its estrogenicity (Haskins, Moszkowski, & Whitelock, 1968).

Immunomodulatory Role

  • Autoimmune and Neurodegenerative Conditions : Emerging evidence indicates estriol's potential immunomodulatory benefits for various disease states, including autoimmune, inflammatory, and neurodegenerative conditions (Ali, Mangold, & Peiris, 2017).

Pharmacokinetics

  • Postmenopausal Applications : Estriol's pharmacokinetics and effects on target tissues have been explored, particularly in the context of postmenopausal urogenital disorders (Heimer, 1987).

Electrochemical Detection

Cancer Research

  • Mammary Cancer Studies : Estriol's role in inducing mammary tumors in mice provides insights into its effects in cancer research (Rudali, Apiou, & Muel, 1975).

Endometrial Health

  • Oral Estriol Treatment : The effects of oral estriol on the endometrium in postmenopausal women have been studied, contributing to our understanding of estriol's impact on endometrial health (Englund & Johansson, 1980).

Immune Response in Infections

  • Influenza Study : Estriol's ability to reduce pulmonary immune cell recruitment and inflammation in influenza suggests its potential therapeutic application in infectious diseases (Vermillion, Ursin, Attreed, & Klein, 2018).

Receptor Protein Interaction

  • Estrogen Receptor Interaction : Estriol's interaction with estrogen receptor proteins offers insights into its regulatory function in metabolic processes (Brecher & Wotiz, 1967).

Biological Activity

  • Action on Mammary Glands : A study on the biological action of estriol on mammary glands in rats highlighted its significant activity in this area, offering insights into clinical phenomena (Pokrovskaya & Lazarev, 1966).

Clinical Benefits

  • Therapeutic Effects : Estriol's clinical benefits and therapeutic effects in various conditions, including autoimmune diseases, have been documented, emphasizing its potential in clinical applications (Lommen & Mead, 2013).

Electrostatic Potential Study

  • Molecular Binding Study : The study of the electrostatic potential of estriol and its binding to estrogen receptors ERα and ERβ contributes to our understanding of its interaction at a molecular level (Zhurova et al., 2016).

Osteoblastic Cells

  • Bone Health Research : Estriol's effects on the proliferation and differentiation of human osteoblastic MG‐63 cells provide insights into its role in bone health and osteoporosis research (Luo & Liao, 2003).

Vaginal Flora Restoration

  • Atrophic Vaginitis Treatment : Estriol's impact on restoring normal premenopausal vaginal flora in elderly women indicates its therapeutic potential in treating atrophic vaginitis (Yoshimura & Okamura, 2001).

Role in Clinical Practice

  • Clinical Significance : A study highlighting estriol's chemical structure, clinical meanings, and its role as an estrogen in clinical practice provides a comprehensive view of its applications (Ciszko & Zdrojewicz, 2006).

Safety And Hazards

While conventional hormone replacement therapy provides certain benefits, it is not without significant risks . Estriol has been found to provide some of the protection without the risks associated with stronger estrogens . Depending upon the situation, estriol may exert either agonistic or antagonistic effects on estrogen .

Future Directions

Estriol offers considerable benefits for postmenopausal women with reduced risks that are normally associated with traditional hormone therapies . These benefits include improved control of menopausal symptoms and better urogenital health . Moreover, the immunomodulatory role of estriol in reducing proinflammatory cytokines may be an important new therapeutic option for chronic autoimmune and neurodegenerative illnesses .

properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-ZXXIGWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Record name estriol
Source Wikipedia
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Source PubChem
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DSSTOX Substance ID

DTXSID9022366
Record name Estriol
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Odorless white crystals.
Record name Estriol
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Record name ESTRIOL
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Solubility

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine, Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides, In double-distilled water, 13.25 mg/L
Record name ESTRIOL
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Density

1.27 g/cu cm at 25 °C
Record name ESTRIOL
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Mechanism of Action

Estriol levels can be measured to give an indication of the general health of the fetus. DHEA-S is produced by the adrenal cortex of the fetus. This is converted to estriol by the placenta. If levels of "unconjugated estriol" are abnormally low in a pregnant woman, this may indicate a problem with the development of the child. The drug interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary., ... Synthetic estriol, is chemically and biologically identical to endogenous human estriol. Estriol, a weak estrogen, is a natural metabolite of estradiol, the predominant estrogen. Estriol exerts estrogenicity by binding to estrogen receptors, present in the female genital tract. Estriol, oral or vaginal, similar to estradiol, corrects lowered proliferation and abnormal physiology in the atrophic vaginal epithelium seen in estrogen deficient states, such as after natural or surgical menopause. In contrast, the histology of the endometrium after using Gynest Cream rarely shows minor signs of proliferation in previously atrophic endometria., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRIOL (12 total), please visit the HSDB record page.
Record name Estriol
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Impurities

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether).
Record name ESTRIOL
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Product Name

Estriol

Color/Form

Leaflets from alcohol, Very small monoclinic crystals from dilute alcohol, White, microcrystalline powder

CAS RN

50-27-1
Record name Estriol
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Melting Point

82-86, 288 °C (decomposes), 282 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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